molecular formula C5H15N3O4S2 B13787194 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate CAS No. 63679-84-5

1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate

Cat. No.: B13787194
CAS No.: 63679-84-5
M. Wt: 245.3 g/mol
InChI Key: FMBDHHMAQFRCLO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate is a chemical compound with the molecular formula C5H15N3O4S2 . It is offered as a high-purity reagent for research applications. This compound is of significant interest in immunological research, where related isothiouronium compounds, such as 2-Aminoethylisothiouronium bromide (AET), are used to pre-treat sheep red blood cells (shRBC). This pre-treatment removes negative charges from the shRBC surface, which avoids mutual repulsion and is a critical step in preparing cells for use in various assays . More broadly, isothiouronium salts are versatile intermediates in organic synthesis. They are historically valuable as precursors for the synthesis of thiols, guanidines, and sulfonyl chlorides . Their utility extends to materials science, where they function in the surface modification of materials to improve biocompatibility, and in the development of chelating resins for noble metal recovery . Ongoing research also explores the potential of isothiouronium derivatives in medicinal chemistry and other advanced fields . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63679-84-5

Molecular Formula

C5H15N3O4S2

Molecular Weight

245.3 g/mol

IUPAC Name

2-aminoethyl N,N'-dimethylcarbamimidothioate;sulfuric acid

InChI

InChI=1S/C5H13N3S.H2O4S/c1-7-5(8-2)9-4-3-6;1-5(2,3)4/h3-4,6H2,1-2H3,(H,7,8);(H2,1,2,3,4)

InChI Key

FMBDHHMAQFRCLO-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)SCCN.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate typically involves the reaction of an aminoalkyl halide or its salt with thiourea to form the corresponding S-substituted isothiouronium salt. The reaction is often carried out in polar hydroxylic solvents such as water, methanol, or ethanol, which facilitate the nucleophilic substitution and stabilize intermediates.

The general reaction scheme is:

  • Step 1: Preparation of the aminoalkyl halide or its salt (e.g., 2-chloroethylamine or its hydrochloride).
  • Step 2: Reaction of the aminoalkyl halide with thiourea to form the S-substituted isothiouronium salt.
  • Step 3: Isolation of the isothiouronium salt, often as a sulfate salt by reaction with sulfuric acid.
  • Step 4: Purification by filtration, recrystallization, or distillation.

This method is supported by patent literature describing the preparation of isothiouronium salts with sulfuric acid as the acid component to form the sulfate salt.

Specific Conditions and Solvents

  • Solvents: Polar hydroxylic solvents such as methanol and ethanol are preferred due to their ability to dissolve reactants and maintain reaction temperatures between 20°C and 140°C, with an optimal range of 60–80°C to maximize yield and purity.
  • Temperature: The reaction temperature is typically maintained between room temperature and the boiling point of the solvent, often optimized between 60°C and 80°C for best results.
  • Pressure: The reaction can be conducted under atmospheric or elevated pressure, sometimes autogenously generated by solvent vapor pressure in a closed system.
  • Proton Acceptors: The reaction benefits from the presence of proton acceptors such as triethylamine, sodium hydroxide, sodium bicarbonate, or sodium acetate to facilitate the reaction and improve yield.

Reaction Mechanism Insights

The nucleophilic substitution of the halide by thiourea forms an S-substituted isothiouronium intermediate. Subsequent acidification with sulfuric acid converts this intermediate into the corresponding sulfate salt. The reaction avoids mineral acids during the substitution step to prevent side reactions and improve selectivity.

Comparative Data and Research Findings

Parameter Typical Value / Condition Source / Notes
Solvent Methanol or Ethanol Polar hydroxylic solvents preferred
Temperature 60–80°C (optimal) Reaction temperature range for best yield
Pressure Atmospheric or autogenous pressure Reaction can be performed in closed system
Proton acceptors Triethylamine, NaOH, NaHCO3, NaOAc Enhances reaction efficiency
Yield Up to 80–85% (for related isothiouronium salts) Comparable yields reported for similar compounds
Purification Filtration, recrystallization, drying Standard methods for salt isolation
Product form Sulfate salt Acid addition salt for stability and handling

Related Preparation Method: Diethylaminoethanethiol as a Model

A closely related compound, diethylaminoethanethiol, is synthesized via a similar pathway involving chlorination of diethylaminoethanol, reaction with thiourea to form the S-substituted isothiouronium salt, followed by alkaline hydrolysis and acidification to isolate the product. This method demonstrates:

  • Use of chlorinating agents to prepare aminoalkyl chlorides.
  • Reaction with thiourea in aqueous media.
  • Alkaline hydrolysis at elevated temperatures (110–120°C) and reflux for 6–8 hours.
  • Acidification to pH 9–10 for product isolation.
  • Final purification by drying over anhydrous magnesium sulfate, filtration, and distillation.

This process achieves a yield of approximately 81.5%, with high purity and reduced environmental impact due to simplified steps and minimized solvent use.

Summary of Key Preparation Steps for 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium Sulfate

  • Synthesis of Aminoalkyl Halide: Starting from 2-aminoethanol derivatives, chlorination or halogenation produces the corresponding aminoalkyl halide or its salt.

  • Formation of Isothiouronium Salt: The aminoalkyl halide is reacted with thiourea in methanol or ethanol at 60–80°C, in the presence of a proton acceptor, to yield the S-substituted isothiouronium intermediate.

  • Conversion to Sulfate Salt: The intermediate is treated with sulfuric acid to form the stable 1,3-dimethyl-2-(2-aminoethyl)isothiouronium sulfate salt.

  • Isolation and Purification: The product is isolated by filtration, washed, recrystallized if necessary, and dried to obtain a pure sulfate salt.

Chemical Reactions Analysis

2-aminoethyl N,N’-dimethylcarbamimidothioate; sulfuric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • The compound serves as a reagent in various organic synthesis reactions. It facilitates the formation of new compounds and intermediates, particularly in the synthesis of isothioureas and related derivatives. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities.
  • Biochemical Studies :
    • In biological research, this compound is utilized to investigate enzyme mechanisms and protein interactions. It can modulate enzyme activity by binding to specific targets, which aids in understanding biochemical pathways and cellular processes.
  • Pharmaceutical Development :
    • The compound has potential applications in drug development due to its ability to interact with biological macromolecules. Studies have shown that it can influence the activity of nitric oxide synthases (iNOS, ecNOS, bNOS), which are critical in various physiological processes .
  • Industrial Applications :
    • In the chemical industry, 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate is used in the production of specialty chemicals and agrochemicals. Its unique properties allow for the development of formulations that enhance product efficacy and stability.

Case Studies

  • Enzyme Activity Modulation :
    • A study demonstrated that treatment with 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate resulted in significant changes in the activity of inducible nitric oxide synthase (iNOS) in vitro. This modulation was observed through assays measuring nitric oxide production, highlighting its potential as a therapeutic agent .
  • Synthetic Pathway Optimization :
    • Another investigation focused on optimizing synthetic pathways involving this compound for producing chiral isothioureas. The results indicated high yields and purity of enantiomers when using this compound as a resolving agent in asymmetric synthesis processes .

Data Tables

Application AreaSpecific Uses
Organic SynthesisReagent for new compounds and intermediates
Biochemical StudiesInvestigating enzyme mechanisms and protein interactions
Pharmaceutical DevelopmentModulating enzyme activities for therapeutic effects
Industrial ApplicationsProduction of specialty chemicals and agrochemicals

Mechanism of Action

The mechanism of action of 2-aminoethyl N,N’-dimethylcarbamimidothioate; sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Thermodynamic Parameters of Selected Isothiouronium Derivatives

Compound Solvation Energy (kJ/mol) Stability (Relative)
Compound 1 (Non-methylated) -407.84 Low
Compound 3 (Methylated) -79.08 High
Target (1,3-Dimethyl sulfate) Inferred lower Inferred higher

Note: Data adapted from PM3 calculations in . The target compound’s solvation energy and stability are hypothesized based on methyl group contributions.

Counterion Effects: Sulfate vs. Halides

The sulfate counterion (SO₄²⁻) introduces distinct physicochemical properties compared to bromide (Br⁻) or iodide (I⁻):

  • Solubility : Sulfate salts generally exhibit higher aqueous solubility than bromides due to stronger ionic hydration. This aligns with , where iodide salts showed superior corrosion inhibition over bromides, attributed to solubility differences .
  • Stability : Sulfate’s divalent charge may enhance ionic lattice stability, reducing hygroscopicity. emphasizes that repeated recrystallization improves purity and stability in isothiouronium salts, a process likely critical for sulfate derivatives .
  • Biological Activity: Counterions influence pharmacokinetics. notes that S-(2-aminoethyl)isothiouronium dihydrobromide (AET) failed to potentiate hyperthermia effects in vivo despite in vitro efficacy, possibly due to bromide-related limitations . Sulfate’s lower toxicity and better biocompatibility could enhance therapeutic utility.

Biological Activity

1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₅H₁₄N₂O₄S
  • CAS Number : Not specifically listed in the provided sources.
  • Physical Form : Typically appears as a white crystalline solid.

The biological activity of 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate is primarily attributed to its interaction with various biological pathways. This compound is known to inhibit specific enzymes, particularly phospholipases, which play crucial roles in inflammatory processes. The inhibition of cytosolic phospholipase A2 (cPLA2) is significant, as it leads to reduced production of inflammatory mediators such as leukotrienes and prostaglandins .

Biological Activities

  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation by inhibiting cPLA2 activity. This inhibition leads to decreased levels of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .
  • Antioxidant Properties :
    • Preliminary studies indicate that 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate may possess antioxidant properties, which could mitigate oxidative stress in cells. This activity is particularly relevant in the context of diseases characterized by oxidative damage .
  • Cell Proliferation and Apoptosis :
    • Research has indicated that this compound may influence cell proliferation and induce apoptosis in certain cancer cell lines. The exact pathways involved are still under investigation but may relate to its effects on cellular signaling pathways .

Case Studies

Several studies have investigated the biological effects of 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate:

  • Study on Inflammatory Response :
    A study demonstrated that administration of the compound in a murine model significantly reduced markers of inflammation compared to control groups. The results highlighted its potential use as an anti-inflammatory agent .
  • Antioxidant Activity Assessment :
    In vitro experiments assessing the compound's antioxidant capacity showed a notable reduction in reactive oxygen species (ROS) levels in treated cells, supporting its role as an antioxidant .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Anti-inflammatoryInhibition of cPLA2
AntioxidantReduction of ROS levels
Induction of ApoptosisModulation of cell signaling pathways

Q & A

Q. What are the standard synthetic protocols for preparing 1,3-dimethyl-2-(2-aminoethyl)isothiouronium sulfate, and how is purity validated?

The synthesis typically involves reacting thiourea derivatives with alkylating agents under controlled conditions. For example, functionalization of mesoporous materials like KIT-6@CPTMS uses reflux with s-methyl isothiouronium sulfate and triethylamine in toluene . Purity is validated via elemental analysis, NMR, and FT-IR spectroscopy. Crystallinity and structural integrity are confirmed by X-ray diffraction (XRD), as demonstrated in hybrid iodide perovskites templated with this compound .

Q. What analytical techniques are essential for characterizing this compound’s stability and reactivity?

Thermogravimetric analysis (TGA) determines thermal stability, while dynamic light scattering (DLS) and scanning electron microscopy (SEM) assess colloidal stability and morphology in solution-phase studies. Spectroscopic methods (e.g., UV-Vis, fluorescence) monitor reactivity in catalytic or biological systems. For instance, hydrogen-bonding interactions in organocatalysis are studied via NMR titration and computational modeling .

Q. How is the compound administered in radioprotection studies, and what are the critical dose parameters?

In murine models, intraperitoneal administration at 281 mg/kg body weight is standard. Dose optimization relies on survival rates post-irradiation (8–11 Gy), with efficacy validated through histopathology and hematological profiling . Adjustments are made based on metabolic clearance rates and toxicity thresholds observed in dose-response curves.

Advanced Research Questions

Q. What mechanisms explain its role as a templating agent in low-dimensional perovskite synthesis?

The compound’s flexible C–S–C bond angle (observed in (ETU)GeI4 and (ETU)PbI4) enables structural adaptability, stabilizing diverse perovskite frameworks. Synchrotron XRD and density functional theory (DFT) simulations reveal that hydrogen bonding between the aminoethyl group and iodide anions dictates lattice dynamics and optoelectronic properties .

Q. How does the compound resolve contradictions in catalytic efficiency across different reaction systems?

Conflicting reports on catalytic performance (e.g., in aldol reactions) arise from solvent polarity and counterion effects. Methodological adjustments, such as using HBF4 to enhance thiourea’s acidity in stereoselective reactions, improve yield and enantiomeric excess. Systematic solvent screening and kinetic studies (e.g., Eyring plots) isolate rate-limiting steps .

Q. What strategies optimize its use in immobilizing metal complexes for heterogeneous catalysis?

Surface functionalization of mesoporous silica (e.g., KIT-6) involves covalent grafting via silane linkers. The compound’s isothiouronium group chelates Ni(II) or Pd(II), confirmed by X-ray photoelectron spectroscopy (XPS) and inductively coupled plasma mass spectrometry (ICP-MS). Catalytic recyclability is tested in model reactions like tetrazole synthesis, with leaching <2% after five cycles .

Q. How does its radioprotective efficacy compare to other isothiouronium derivatives in vivo?

Comparative studies with AET (S-(2-aminoethyl)isothiouronium bromide hydrobromide) show differences in biodistribution and ROS scavenging capacity. Pharmacokinetic profiling via LC-MS quantifies plasma half-life, while immunohistochemistry identifies tissue-specific protection (e.g., intestinal crypts vs. bone marrow). Contradictions in survival rates are resolved by adjusting administration timing relative to irradiation .

Methodological Notes

  • Experimental Design : For biological studies, include sham-irradiated controls and validate radiation doses with dosimetry.
  • Data Interpretation : Use multivariate analysis to differentiate compound-specific effects from confounding variables (e.g., solvent toxicity in catalysis).
  • Advanced Tools : Pair synchrotron-based techniques (XAS, PDF analysis) with machine learning for structure-property predictions in materials science .

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